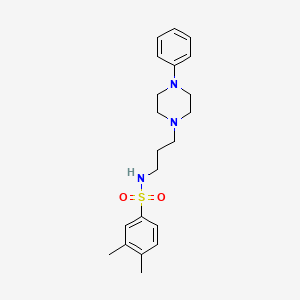
3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide is a complex organic compound characterized by its molecular structure, which includes a benzene ring substituted with two methyl groups, a sulfonamide group, and a piperazine ring linked to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzene ring and its subsequent functionalization. The piperazine ring is often introduced through a nucleophilic substitution reaction, followed by the attachment of the propyl chain and sulfonamide group.
Industrial Production Methods
In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis pathway and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of more reduced species.
Substitution: : The replacement of one functional group with another, such as the exchange of a sulfonamide group with another functional group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles such as amines or halides are used in substitution reactions, with conditions varying based on the specific reagents involved.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can provide insights into cellular processes and pathways.
Medicine
In medicine, the compound is explored for its therapeutic potential, including its use as a drug candidate for various diseases due to its ability to interact with specific molecular targets.
Industry
In industry, the compound is utilized in the development of new materials and chemical products, leveraging its unique chemical properties for innovative applications.
Mechanism of Action
The mechanism by which 3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing biological pathways. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-phenylpiperazin-1-yl)methyl)benzamide
N,N-Dimethyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
Uniqueness
3,4-Dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide stands out due to its specific structural features, such as the presence of the sulfonamide group and the arrangement of the methyl groups on the benzene ring. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3,4-dimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-18-9-10-21(17-19(18)2)27(25,26)22-11-6-12-23-13-15-24(16-14-23)20-7-4-3-5-8-20/h3-5,7-10,17,22H,6,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORCLGWYEZNUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B2949068.png)
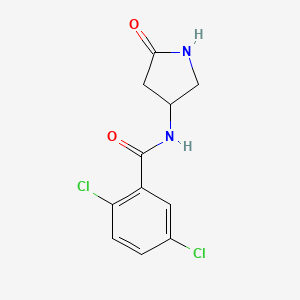
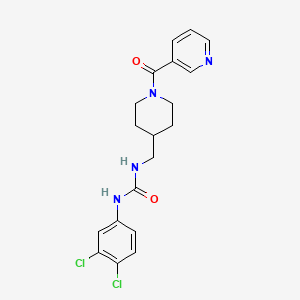
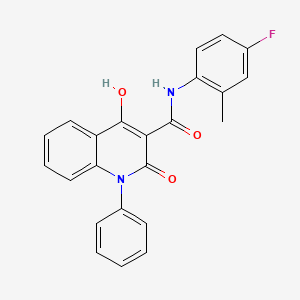
![2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2949072.png)
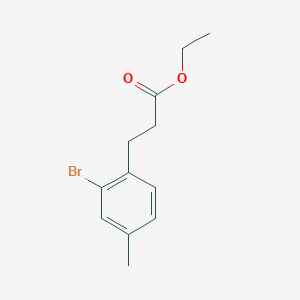
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2949076.png)
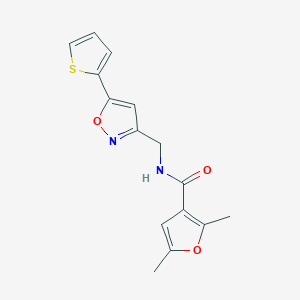
![(1S,5R)-3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride](/img/structure/B2949080.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide](/img/structure/B2949081.png)
![1-(4-Methylbenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine](/img/structure/B2949083.png)
![7-Chloro-N-(2,5-dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2949087.png)

![N-[[1-Phenyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2949090.png)
